N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a methoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide typically involves the condensation of 4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde with 2-methoxyacetohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy group .
Scientific Research Applications
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant and neuroprotective properties.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or ion channels, modulating their activity and exerting neuroprotective effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- N’-{(E)-[2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-hydroxybenzohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide
Comparison: N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide stands out due to its unique combination of a benzothiazole ring, a nitrophenyl group, and a methoxyacetohydrazide moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the nitrophenyl group can enhance its reactivity and potential biological activity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C17H14N4O4S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-2-methoxyacetamide |
InChI |
InChI=1S/C17H14N4O4S2/c1-25-10-16(22)20-18-9-11-6-7-15(13(8-11)21(23)24)27-17-19-12-4-2-3-5-14(12)26-17/h2-9H,10H2,1H3,(H,20,22)/b18-9+ |
InChI Key |
INSHKLUFPYGINQ-GIJQJNRQSA-N |
Isomeric SMILES |
COCC(=O)N/N=C/C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Canonical SMILES |
COCC(=O)NN=CC1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.